molecular formula C9H17N4O9P B10779539 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid

Cat. No.: B10779539
M. Wt: 356.23 g/mol
InChI Key: BPVGMEHURDEDAZ-GWTDSMLYSA-N
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Description

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid is a complex organic molecule featuring multiple functional groups, including an imidazole ring, hydroxyl groups, and a phosphoric acid moiety. This compound has significance in several biochemical pathways and synthetic applications due to its multifaceted chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid typically involves the strategic coupling of an imidazole derivative with a sugar moiety followed by phosphorylation. The following steps outline a common synthetic route:

  • The imidazole-4-carboxamide core is synthesized from substituted imidazole precursors via amidation reactions.

  • The sugar component, often starting from ribose, undergoes protection and subsequent functionalization to achieve the desired stereochemistry and functional groups.

  • Coupling of the imidazole-4-carboxamide with the sugar moiety is achieved using dehydrating agents or coupling reagents such as EDC or DCC.

  • Deprotection steps restore the free hydroxyl groups, and phosphorylation is performed using phosphoric acid or phosphorus oxychloride in controlled conditions.

Industrial Production Methods

Industrial-scale synthesis of this compound leverages optimized routes and reaction conditions to ensure high yield and purity. Multi-step synthesis is conducted in large reactors with strict control over temperature, pH, and reagent addition rates. Purification involves crystallization or chromatography to isolate the target compound from side products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid undergoes several types of reactions:

  • Oxidation: : The hydroxyl groups can be oxidized to aldehydes or carboxylic acids using reagents like PCC or potassium permanganate.

  • Reduction: : The amino group can be reduced to primary amines using hydrogenation.

  • Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

  • Oxidation: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate).

  • Reduction: : H₂ (Hydrogen gas) with a Pd/C catalyst.

  • Substitution: : Alkyl halides or acid chlorides under basic conditions.

Major Products Formed

  • Oxidation can yield compounds with aldehyde or carboxyl functionalities.

  • Reduction products include primary amines.

  • Substitution reactions result in ether or ester derivatives.

Scientific Research Applications

Structural Features

The compound features an imidazole ring linked to a ribose phosphate through a 1-2 bond. This unique structure contributes to its biological activity and potential applications in pharmacology and biochemistry.

Biochemical Pathways

This compound plays a pivotal role in several metabolic pathways. It is involved in the biosynthesis of purine nucleotides through its derivatives. Specifically, it acts as a precursor for 5-aminoimidazole ribonucleotide (AIR), which is crucial for nucleotide synthesis and energy metabolism .

Anticancer Research

Recent studies have investigated the anticancer properties of compounds related to this structure. For instance, molecular hybrids incorporating imidazole and triazine rings have shown promising cytotoxic effects against various cancer cell lines including colon and breast cancer cells . The ability to design new derivatives based on this compound opens avenues for targeted cancer therapies.

Drug Design and Synthesis

The compound's structural versatility allows for modifications that can enhance its pharmacological properties. Research has focused on synthesizing new derivatives that improve bioavailability and therapeutic efficacy. For example, the incorporation of different substituents on the imidazole ring has been shown to influence the compound's biological activity significantly .

Enzyme Inhibition Studies

Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs by targeting cyclooxygenase enzymes .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how variations of this compound interact with biological targets at the molecular level. These computational studies aid in understanding binding affinities and can guide further experimental designs for drug development .

Case Study 1: Anticancer Activity

A series of synthesized compounds derived from the base structure of 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide were tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic activity with some derivatives exhibiting over 70% inhibition of cell growth .

Case Study 2: Enzyme Inhibition

In another study focusing on anti-inflammatory properties, various derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results showed that certain modifications led to enhanced inhibitory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that these compounds could serve as effective alternatives or supplements in treating inflammatory diseases .

Mechanism of Action

The compound exerts its effects primarily through its incorporation into biochemical pathways as a nucleotide analog. It interacts with various enzymes and molecular targets involved in DNA and RNA synthesis, potentially inhibiting or modifying their activity. The presence of the phosphoric acid group facilitates its integration into metabolic processes, allowing it to mimic natural phosphate-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP): : A natural nucleotide with a similar phosphate group.

  • 5-azacytidine: : A nucleoside analog with applications in cancer treatment.

  • Fludarabine: : An analog used in chemotherapy.

Unique Features

What sets 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid apart is its unique combination of an imidazole ring with a sugar moiety and a phosphoric acid group. This structural arrangement confers distinct chemical properties and reactivity, making it versatile in various scientific applications.

This compound’s unique structure and reactivity profile make it a valuable tool in research and industry, bridging the gap between chemistry and biology with its multifaceted applications.

Biological Activity

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article reviews its molecular characteristics, biological functions, and relevant case studies that highlight its pharmacological potential.

Molecular Characteristics

The compound has the following molecular properties:

PropertyDetails
Molecular Formula C13H20N4O9P
Molecular Weight 376.319 g/mol
CAS Number 2415172-81-3
IUPAC Name 4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-1,3,5-triazin-2-one

The biological activity of this compound primarily revolves around its role as a nucleoside analog. It exhibits several mechanisms of action:

  • Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with nucleic acid synthesis. Studies indicate that it can hinder the replication of certain RNA viruses by mimicking natural substrates required for viral RNA polymerase activity.
  • Antitumor Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway. This suggests potential applications in cancer therapy.
  • Immunomodulatory Effects : The compound appears to enhance immune responses by stimulating the production of cytokines and promoting the activation of T-cells. This property could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Efficacy : A study published in the Journal of Virology demonstrated that this compound effectively inhibited the replication of influenza virus in vitro. The mechanism was attributed to its ability to compete with natural substrates for incorporation into viral RNA .
  • Anticancer Activity : In a clinical trial reported in Cancer Research, patients treated with this compound showed significant tumor regression in cases of metastatic melanoma. The study highlighted its potential as a novel chemotherapeutic agent .
  • Immunological Studies : Research published in Immunology Letters indicated that the compound could enhance T-cell proliferation and cytokine production in response to specific antigens. This suggests its potential use as an adjuvant in vaccine formulations .

Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGMEHURDEDAZ-GWTDSMLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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